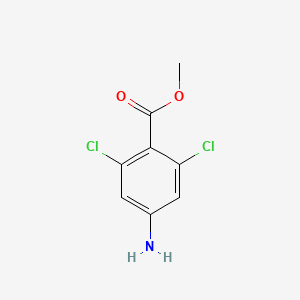

Methyl 4-amino-2,6-dichlorobenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 2-amino-4-chloropyridine was achieved in three steps from methyl 4-chloropicolinate with an overall yield of 68.5% . Similarly, the synthesis of methyl 4,6-benzylidene-β-D-glucosaminide hydrochloride was performed using a new method, which involved deamination with sodium nitrite in weak acetic acid . These methods could potentially be adapted for the synthesis of methyl 4-amino-2,6-dichlorobenzoate by considering the functional groups and reactivity of the starting materials.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 4-amino-2,6-dichlorobenzoate has been characterized using various techniques. For example, the 4-chlorobenzoate anion in 2-amino-5-methylpyridinium 4-chlorobenzoate was found to be nearly planar, and the crystal structure featured hydrogen bonding and π-π stacking interactions . These structural details are crucial for understanding the molecular geometry and potential intermolecular interactions of methyl 4-amino-2,6-dichlorobenzoate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the literature. Methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, an intermediate with a stable o-quinoid 10-π-electron system, was shown to undergo Diels-Alder cycloaddition with high regioselectivity . This suggests that methyl 4-amino-2,6-dichlorobenzoate may also participate in cycloaddition reactions, depending on the presence of suitable dienophiles and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 4-amino-2,6-dichlorobenzoate can be inferred from their synthesis and molecular structure. For instance, the presence of electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety was found to significantly affect the activity of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives . This indicates that the substituents on the benzene ring of methyl 4-amino-2,6-dichlorobenzoate could influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Applications De Recherche Scientifique

Chemical Synthesis and Transformation

Methyl 4-amino-2,6-dichlorobenzoate (X) is an intermediate compound in chemical synthesis. Its formation is highlighted in the study of chlorination of 4-aminobenzoic acid and its methyl ester. This study provides insights into the synthesis of complex compounds, including those with high chlorine content, which are significant in various chemical applications (Stelt & Nauta, 2010).

Anti-Inflammatory Applications

In medical research, derivatives of Methyl 4-amino-2,6-dichlorobenzoate have been investigated for their anti-inflammatory properties. A study conducted on newly synthesized compounds related to Methyl 4-amino-2,6-dichlorobenzoate found significant anti-inflammatory activity, highlighting its potential use in medical applications (Osarodion, 2020).

Agricultural Research - Nitrification Inhibitor

The compound's derivatives have been evaluated as nitrification inhibitors in agricultural research. A study on 2-amino 4-chloro 6-methyl pyrimidine (AM), a related compound, highlights its use in increasing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).

Molecular Docking and Biological Activities

Molecular docking studies on derivatives of Methyl 4-amino-2,6-dichlorobenzoate have been conducted, demonstrating their potential biological activities. Such studies provide insights into the interaction of these compounds with biological receptors and their implications in pharmacology (Vanasundari et al., 2018).

Crystallography and Material Science

Research in crystallography has explored the hydration products of related compounds, contributing to the understanding of molecular interactions and structures. This knowledge is crucial in material science and the development of new materials (Waddell et al., 2011).

Solubility and Thermodynamics

Studies on the solubility and thermodynamics of related compounds, like 2-amino-4-chlorobenzoic acid, provide essential data for optimizing purification processes and understanding the compound's behavior in different solvents (Li et al., 2017).

Pharmacological Research

Synthesis of novel compounds based on Methyl 4-amino-2,6-dichlorobenzoate has been investigated for their pharmacological importance, such as potential HepG2 liver carcinoma inhibitors. This highlights the compound's relevance in drug development and cancer research (El Rayes et al., 2020).

Antibacterial Activities

The antibacterial properties of compounds derived from Methyl 4-amino-2,6-dichlorobenzoate have been studied, showing considerable activity against various microorganisms. This research contributes to the development of new antibiotics and antimicrobial agents (Osarodion, 2020).

Optoelectronic Applications

In the field of optoelectronics, derivatives of Methyl 4-amino-2,6-dichlorobenzoate have been explored as organic nonlinear optical materials, indicating potential applications in optoelectronics device manufacturing (Babu et al., 2017).

Environmental Biodegradation

The biodegradation potential of compounds like 2,6-dichlorobenzamide, related to Methyl 4-amino-2,6-dichlorobenzoate, has been investigated for its application in groundwater remediation, highlighting the role of specific bacteria in breaking down such micropollutants (Raes et al., 2019).

Safety and Hazards

Mécanisme D'action

Mode of Action

Based on its chemical structure, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions .

Pharmacokinetics

Therefore, its bioavailability, distribution within the body, metabolic transformations, and routes of excretion remain unknown .

Result of Action

Given the compound’s potential reactivity, it may induce a variety of cellular responses, but these effects would be highly dependent on the specific biological context .

Propriétés

IUPAC Name |

methyl 4-amino-2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMZQFQCPXVGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233190 | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2,6-dichlorobenzoate | |

CAS RN |

232275-49-9 | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232275-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

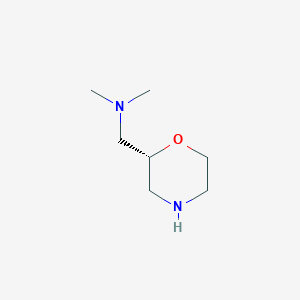

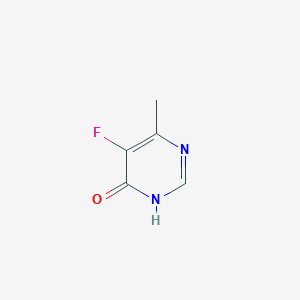

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

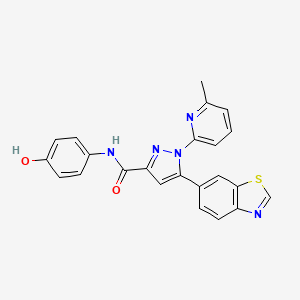

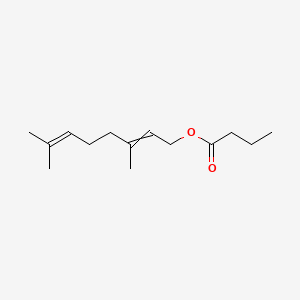

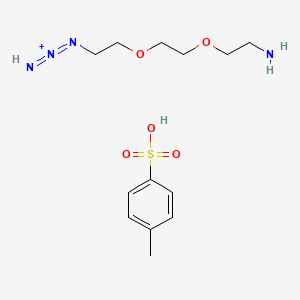

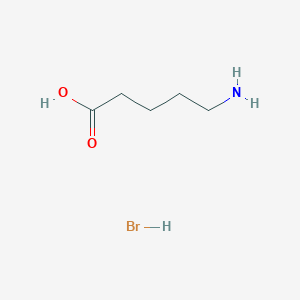

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)

![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)